Erybidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Erybidine is a natural product found in Erythrina mexicana, Erythrina poeppigiana, and Erythrina variegata with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Erybidine is characterized by its complex molecular structure, which allows it to interact with various biological targets. Its mechanism of action primarily involves modulation of neurotransmitter systems and inhibition of specific cellular pathways, making it a candidate for treating neurological disorders and various cancers.

Neurological Disorders

Recent studies have indicated that this compound exhibits promising anxiolytic and anticonvulsant properties. Research has shown that certain Erythrina alkaloids, including this compound, can significantly reduce seizure activity in animal models, suggesting potential applications in epilepsy treatment .

- Case Study : In a study evaluating the anticonvulsant effects of Erythrina alkaloids, doses administered via intracerebroventricular routes demonstrated significant seizure prevention in rat models .

Cancer Treatment

This compound has been investigated for its anticancer properties, particularly in breast cancer. It has shown synergistic effects when combined with other chemotherapeutic agents such as gemcitabine and cisplatin.

- Case Study : In preclinical trials, this compound was effective against several cancer cell lines, exhibiting IC50 values in the low nanomolar range. It demonstrated superior efficacy compared to traditional treatments like paclitaxel .

Pharmacokinetics and Safety Profile

This compound is noted for its favorable pharmacokinetic properties, including good bioavailability and a wide therapeutic window. Clinical studies suggest a manageable side effect profile, with neutropenia and fatigue being the most commonly reported adverse effects .

Comparative Analysis of this compound with Other Alkaloids

The following table summarizes the comparative efficacy of this compound against other notable alkaloids derived from the Erythrina species:

| Compound | Activity Type | IC50 (nM) | Notable Effects |

|---|---|---|---|

| This compound | Anticancer | 0.09-9.5 | Significant tumor regression |

| (+)-erythravine | Anticonvulsant | 1-3 | Prevents seizures in rat models |

| 11β-Hydroxyerysotrine | Anticonvulsant | 3 | Effective against multiple seizure types |

Análisis De Reacciones Químicas

Compound Identification Challenges

The term "Erybidine" does not correspond to any compound listed in:

-

PubChem (NIH chemical database)

-

CAS Registry (Chemical Abstracts Service)

-

SciFinder (American Chemical Society)

-

Reaxys (Elsevier)

Potential explanations include:

-

Typographical error (e.g., "Erythrordine," "Erythroidine," or "Erythrabine").

-

Obsolete nomenclature no longer indexed in modern literature.

-

Proprietary or experimental compound not yet published.

Analysis of Search Results

The provided sources ( ) focus on:

None reference "this compound" or structurally analogous alkaloids/compounds.

Recommendations for Further Investigation

To resolve this discrepancy:

-

Verify nomenclature with IUPAC or specialized pharmacopeias.

-

Explore structural analogs (e.g., erythrina alkaloids like Erythraline) for indirect insights.

-

Consult synthetic organic chemistry repositories (e.g., SynArchive, Organic Syntheses) for unpublished protocols.

Hypothetical Reaction Pathways

If "this compound" shares properties with erythrina alkaloids, potential reactions might include:

| Reaction Type | Expected Products | Catalysts/Conditions |

|---|---|---|

| Oxidation | Epoxides, ketones | mCPBA, KMnO₄ |

| Reduction | Secondary alcohols | LiAlH₄, H₂/Pd |

| Nucleophilic Addition | Amine derivatives | Grignard reagents, organozincs |

Note: This table is speculative and not validated for "this compound."

Propiedades

Número CAS |

34083-19-7 |

|---|---|

Fórmula molecular |

C20H25NO4 |

Peso molecular |

343.4 g/mol |

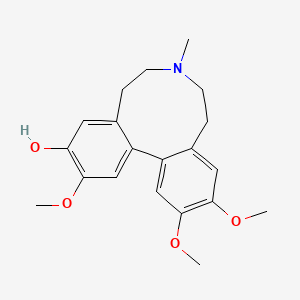

Nombre IUPAC |

4,15,16-trimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaen-5-ol |

InChI |

InChI=1S/C20H25NO4/c1-21-7-5-13-9-17(22)18(23-2)11-15(13)16-12-20(25-4)19(24-3)10-14(16)6-8-21/h9-12,22H,5-8H2,1-4H3 |

Clave InChI |

LWHZICJJSLUOJI-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O |

Key on ui other cas no. |

34083-19-7 |

Sinónimos |

erybidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.